Home > Products > Screening Compounds P120571 > 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one - 503609-25-4

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

Catalog Number: EVT-15207721
CAS Number: 503609-25-4
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It is classified under pyrimidines and pyrroles, which are significant in various pharmaceutical applications. The compound's unique structure allows it to interact with biological systems, making it a candidate for drug development.

Source

The compound can be sourced from various chemical suppliers and is often synthesized in research laboratories focusing on organic and medicinal chemistry. Its molecular formula is C7H8N2OC_7H_8N_2O with a molecular weight of approximately 136.15 g/mol .

Classification

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one belongs to the class of heterocycles, specifically pyrrolopyrimidines. These compounds are characterized by their fused ring systems, which contribute to their diverse biological activities, including enzyme inhibition and modulation of signaling pathways.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through several methods:

  1. Cyclization Reactions: One common approach involves the cyclization of appropriate precursors such as methyl 2-pyrrolecarboxylate with various amines or aldehydes under acidic or basic conditions.
  2. One-Pot Syntheses: Recent advancements have introduced one-pot synthesis techniques that allow for the simultaneous formation of multiple bonds, enhancing efficiency and reducing the need for extensive purification steps .
  3. Catalytic Methods: Catalysts can be employed to facilitate reactions that yield this compound from simpler starting materials, improving yields and selectivity.

Technical Details

The synthesis typically requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often used to confirm the structure of the synthesized product.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one features a fused bicyclic system consisting of a pyrrole and a pyrimidine ring. The presence of nitrogen atoms in both rings contributes to its chemical reactivity and biological activity.

Data

  • Molecular Formula: C7H8N2OC_7H_8N_2O
  • Molecular Weight: 136.15 g/mol
  • CAS Number: 54906-42-2
  • MDL Number: MFCD09832035
Chemical Reactions Analysis

Reactions

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one participates in various chemical reactions typical for heterocycles:

  1. Substitution Reactions: The nitrogen atoms in the structure can act as nucleophiles in substitution reactions with electrophiles.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
  3. Condensation Reactions: It can also participate in condensation reactions with other carbonyl compounds to form more complex structures.

Technical Details

The reactivity of this compound is influenced by the electronic properties of the nitrogen atoms and the steric effects of substituents on the rings. Reaction conditions such as pH and temperature play a crucial role in determining the outcome of these reactions.

Mechanism of Action

Process

The mechanism of action for 3,4-dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one primarily involves its interaction with specific biological targets such as enzymes or receptors:

  1. Enzyme Inhibition: This compound has been explored as an inhibitor for various enzymes involved in disease pathways, notably protein kinases and beta-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease.
  2. Signal Modulation: By modulating signaling pathways through enzyme inhibition or receptor interaction, it may exert therapeutic effects against certain diseases.

Data

Research indicates that derivatives of this compound demonstrate significant bioactivity against specific targets related to cancer and neurodegenerative disorders .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents; solubility in water may vary based on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts readily with electrophiles due to the presence of nitrogen atoms in its structure.

Relevant data regarding its melting point, boiling point, and spectral properties can be gathered from experimental studies during synthesis or characterization.

Applications

Scientific Uses

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one has potential applications in:

  1. Drug Development: As a lead compound for developing new therapeutics targeting kinase inhibition or beta-secretase activity.
  2. Biological Research: Used as a tool compound for studying enzyme mechanisms and signaling pathways involved in human diseases.
  3. Pharmaceutical Formulations: Its derivatives may be incorporated into drug formulations aimed at treating neurodegenerative diseases or certain cancers.
Synthetic Methodologies and Optimization Strategies

Innovative Synthetic Routes for Pyrrolo-Pyrimidine Scaffold Construction

The construction of the dihydropyrrolopyrimidine core employs strategic bond disconnections, with iodolactonization and aza-Michael cyclizations representing key breakthroughs. As reported, iodolactonization of methyl 7-allylpyrrolo[2,3-d]pyrimidine-6-carboxylate delivers the critical oxazine intermediate 2 in 93% yield, which undergoes pyrazine ring formation and pyrimidine ring opening to furnish the target scaffold [1]. This method enables installation of carboxamide and methylamino groups on the pyrrole ring—previously inaccessible modifications. Alternatively, aza-Michael cyclizations offer atom-economic access: Base-catalyzed intramolecular addition (K₂CO₃) of pyrrole-2-carboxamides bearing α,β-unsaturated systems constructs the bicyclic framework efficiently. This approach proved vital in syntheses of natural product analogs like longamide B and agelastatin A, where bromination increased pyrrole N-nucleophilicity for subsequent ring closure [2].

Table 1: Comparative Analysis of Core Synthetic Methods

MethodKey Intermediate/ReagentYield RangeFunctional Group Tolerance
IodolactonizationAllylpyrrolopyrimidine, I₂Up to 93%Carboxamide, CH₂I
Aza-Michael CyclizationN-Alkenyl pyrrole-2-carboxamide68–93%Bromo, ester, aryl substituents
Palladium CatalysisN-Allyl pyrrole-2-carboxamide, Pd(OAc)₂70–90%Aryl, alkyl, ester groups

Transition-metal catalysis provides complementary strategies. Palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamides exhibit remarkable catalyst-dependent regioselectivity. Using Pd(OAc)₂/NaOAc in DMSO at 120°C exclusively yields pyrrolo[1,2-a]pyrazines (16a), whereas PdCl₂(CH₃CN)₂ with benzoquinone in DMF/THF generates isomeric pyrrolopyridinones (17 and 18) [2]. This divergence stems from differing coordination modes and oxidation states, enabling selective access to distinct fused systems from common precursors.

Catalytic Asymmetric Synthesis of Enantiomerically Pure Derivatives

Chiral dihydropyrrolopyrimidines are indispensable for kinase inhibition, where absolute configuration dictates target binding affinity. Stereoselective aza-Michael reactions using N-benzylammonium phase-transfer catalysts derived from quinine achieve up to 56% ee for natural product-inspired analogs [2]. This methodology was optimized for agelastatin A syntheses, where brominated enone intermediates (9) underwent base-mediated cyclization (Cs₂CO₃/MeOH or DIPEA/THF) with precise stereocontrol at C-4 and C-5 [2] [6].

For PIM kinase inhibitors, scaffold decoration with chiral auxiliaries yielded enantiopure 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-ones. X-ray crystallography confirmed the S-configuration of lead compound 20c, which exhibited nanomolar inhibition (IC₅₀ < 2 nM against PIM1/2) and superior pharmacokinetic profiles compared to racemates [6]. Similarly, JNK3 inhibitors incorporating (R)-aminopyrrolidine showed 7–10-fold higher potency than (S)-isomers due to optimal hydrogen bonding in the solvent-exposed region [8].

Table 2: Impact of Stereochemistry on Biological Activity

CompoundScaffoldAbsolute ConfigurationKinase TargetIC₅₀/ KdSelectivity
20cPyrrolo[1,2-a]pyrazinoneSPIM1/2<2 nM>100-fold vs. other kinases
18aDihydropyrroloimidazoleR (pyrrolidine)JNK32.69 nMSelective over JNK1/2
Agelastatin ABrominated pyrrolopyrazinone4R,5SGSK-3β35 nMNot reported

Multi-Component Reaction Strategies for Functionalized Analogs

Multicomponent reactions (MCRs) enable rapid molecular diversification of dihydropyrrolopyrimidines by converging three or more substrates in a single operation. An efficient four-component synthesis assembles dihydropyrrolo[2,1-a]isoquinolines (5a–l) via sequential Knoevenagel condensation, isocyanide addition, and cyclization. Using malononitrile, aldehydes, isoquinoline, and cyclohexylisocyanide in dichloromethane at room temperature delivers products in 84–92% yield with excellent functional group compatibility [7]. The mechanism proceeds through iminium intermediate A, which undergoes intramolecular Wittig reaction to form phosphorane 12, followed by oxidative aromatization [7].

Similarly, hydrazine-mediated ring fusion converts dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates (5a–s) into pyridazine-annulated derivatives (7a–q). This one-pot, three-step sequence features:

  • Pictet–Spengler reaction between arylglyoxals and N-aminoethylpyrrole
  • Triphenylphosphine/DMAD-mediated cyclization
  • Hydrazinolysis-induced pyridazine formation [5]

Table 3: MCR-Derived Dihydropyrrolopyrimidine Analogs

MCR TypeComponentsProductYield (%)Key Applications
Four-componentMalononitrile, aldehyde, isoquinoline, isocyanide3-(Cyclohexylimino)-2-aryldihydropyrroloisoquinoline84–92BBB-permeable drug delivery
Three-step dominoArylglyoxal, N-aminoethylpyrrole, PPh₃, DMADDihydrodipyrrolopyrazine-dicarbonitrile70–95Anticancer agents (Panc-1, IC₅₀=12.54 μM)
Acid-catalyzedCurcumin, aldehyde, urea/thioureaCurcumin-dihydropyrimidinone hybrids90–96Anti-inflammatory agents

Post-Synthetic Modifications: Selective Functionalization of Core Heterocycles

Regioselective elaboration of preformed dihydropyrrolopyrimidine cores enables late-stage diversification for SAR studies. Electrophilic bromination using NBS selectively functionalizes C3 of the pyrrole ring, providing handles for cross-coupling reactions [2]. For example, brominated agelastatin precursors underwent Suzuki-Miyaura arylation to introduce biaryl pharmacophores critical for kinase inhibition [6].

Nucleophilic ring opening and condensation reactions offer alternative pathways. Hydrazinolysis of ester groups in dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine-2,3-dicarboxylates (5a–s) furnishes pyridazine-fused systems (7a–q), enhancing water solubility and hydrogen-bonding capacity. This transformation proved essential for achieving sub-μM activity against Panc-1 pancreatic cancer cells [5]. Additionally, chemoselective hydrogenation reduces exocyclic alkenes while preserving the dihydropyrimidinone core, as demonstrated in the synthesis of tetrahydro derivatives of marine alkaloid analogs [5].

Protecting group strategies further refine selectivity:

  • Boc protection of pyrrolidine N-atoms enables exclusive C-acylation
  • TMS-ethynyl masking allows sequential Sonogashira coupling/deprotection/cyclization
  • Selective N-alkylation using carbonate bases avoids O-alkylation of lactams [9]

These methodologies collectively address the challenge of peripheral diversification while maintaining core integrity, accelerating the development of targeted inhibitors against oncology and CNS targets.

Properties

CAS Number

503609-25-4

Product Name

3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one

IUPAC Name

3,4-dihydro-2H-pyrrolo[1,2-a]pyrimidin-6-one

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h2-3H,1,4-5H2

InChI Key

FQRXLUURLDXAHC-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=CC(=O)N2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.